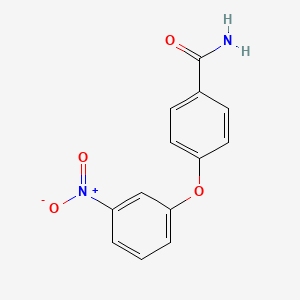

4-(3-Nitrophenoxy)benzamide

Description

Context within Phenoxy-Benzamide Chemistry

The phenoxy-benzamide scaffold is a significant structural motif in medicinal chemistry and materials science. ontosight.ai These compounds are a class of diaryl ethers, characterized by two aromatic rings linked by an ether oxygen atom, with one ring being part of a benzamide (B126) structure. The specific arrangement of the ether linkage and the substituents on the aromatic rings dictates the compound's three-dimensional shape, electronic properties, and, consequently, its biological activity.

The presence of the nitro group, an electron-withdrawing substituent, on the phenoxy ring of 4-(3-Nitrophenoxy)benzamide can significantly influence its chemical reactivity and potential interactions with biological targets. ontosight.ai Research on related phenoxy-benzamide derivatives has demonstrated a wide range of biological activities, including antiviral, antifungal, and anticancer properties. ontosight.airsc.org For instance, the positional isomer, 4-(2-nitrophenoxy)benzamide (B2917254), has been the basis for the development of derivatives with potential antiviral activities. rsc.orgresearchgate.net

Rationale for Academic Investigation of the Chemical Compound

The academic investigation into this compound and its analogues is driven by the therapeutic potential observed in the broader class of phenoxy-benzamides. The structural features of these molecules make them attractive candidates for drug discovery programs.

Key Research Interests:

Antiviral Potential: A primary driver for research into nitrophenoxy-benzamide derivatives is their potential as antiviral agents. Studies on derivatives of the related 4-(2-nitrophenoxy)benzamide have shown that these compounds can act as inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses, including Adenovirus, HSV-1, and coxsackievirus. rsc.orgresearchgate.net The research suggests that the nitrophenoxy benzamide scaffold is a valid pharmacophore for targeting these viral enzymes. rsc.orgresearchgate.net

Antifungal and Other Activities: The diaryl ether pharmacophore is a known feature in the development of fungicidal compounds. This provides a strong rationale for investigating compounds like this compound for potential antifungal properties. Furthermore, the broader benzamide class has been explored for a wide array of biological activities, including anti-inflammatory and antimicrobial effects. ontosight.ai

Structure-Activity Relationship (SAR) Studies: The synthesis and study of specific isomers like this compound are crucial for developing a comprehensive understanding of the structure-activity relationships within this chemical class. By comparing the biological activities of different positional isomers (e.g., 2-nitro vs. 3-nitro vs. 4-nitro), medicinal chemists can determine which structural features are essential for a desired therapeutic effect and can guide the design of more potent and selective compounds. rsc.orgresearchgate.net

Research Findings on Related Nitrophenoxy-Benzamide Derivatives

| Compound Class | Investigated Activity | Key Findings | Source(s) |

| 4-(2-Nitrophenoxy)benzamide derivatives | Antiviral (against Adenovirus, HSV-1, coxsackievirus) | Showed strong antiviral activity with IC₅₀ values in the micromolar range. Act as deubiquitinase (DUB) inhibitors. | rsc.orgresearchgate.net |

| N-[2-hydroxy-3-(4-nitrophenoxy)propyl]benzamide | General Biological Activity | The nitrophenoxy group and hydroxy-substituted propyl chain suggest potential for interaction with protein pockets. | ontosight.ai |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide | Antidiabetic | Exhibited in vitro α-glucosidase inhibitory activity. | nih.gov |

Historical Overview of Related Chemical Compound Research

The scientific exploration of phenoxy-benzamides and related structures has evolved over several decades, driven initially by their utility in various industrial applications and later by their significant biological activities.

An early and notable related compound is Phenoxybenzamine (B1677643), a non-selective, irreversible alpha-adrenergic receptor antagonist. nih.govumaryland.eduwikipedia.org First reported to be effective for the treatment of benign prostatic hyperplasia (BPH) in 1976, it marked an important milestone in demonstrating the therapeutic potential of compounds with a phenoxy-amine-related structure. nih.gov Though its use is now limited due to side effects, the initial research on phenoxybenzamine paved the way for the development of more selective alpha-blockers and highlighted the importance of the phenoxy moiety in interacting with biological systems. nih.govwikipedia.orgnih.gov

In more recent years, research has focused on the diverse therapeutic possibilities of substituted benzamides. The synthesis of various benzamide derivatives, including those with nitro-substituents, has become a common strategy in medicinal chemistry to develop new therapeutic agents. ontosight.aievitachem.com For example, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide has been explored for its potential application in pro-drug design. mdpi.com The development of synthetic methodologies, such as the reaction of a substituted benzoyl chloride with an appropriate aniline (B41778) or amine, has facilitated the creation of large libraries of these compounds for biological screening. ontosight.ainih.gov This systematic approach has led to the discovery of phenoxy-benzamides with potential applications as anticancer, antidiabetic, and antiviral agents, demonstrating the enduring interest in this class of compounds. rsc.orgnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)15(17)18/h1-8H,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEXVLSYRLPZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Nitrophenoxy Benzamide

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 4-(3-nitrophenoxy)benzamide reveals two primary disconnection pathways, each pointing to a distinct set of key precursors.

Pathway A: Disconnection of the Amide Bond

This pathway involves the initial disconnection of the C-N amide bond. This strategy retrosynthetically cleaves the target molecule into 4-(3-nitrophenoxy)benzoic acid and ammonia (B1221849) or a synthetic equivalent. The 4-(3-nitrophenoxy)benzoic acid is a key precursor in this route. A further disconnection of the ether linkage in this intermediate points to 4-halobenzoic acid (or a derivative) and 3-nitrophenol (B1666305) as the primary starting materials.

Pathway B: Disconnection of the Ether Linkage

Alternatively, the retrosynthetic analysis can begin with the disconnection of the C-O ether bond. This approach breaks down the target molecule into 4-hydroxybenzamide (B152061) and a suitable 3-nitrophenyl electrophile, such as 1-halo-3-nitrobenzene. These two compounds are the key precursors for this synthetic strategy.

Optimized Synthesis Protocols

Based on the retrosynthetic analysis, several optimized protocols can be proposed for the synthesis of this compound.

Amide Bond Formation Strategies

Should the synthesis proceed through the 4-(3-nitrophenoxy)benzoic acid intermediate (Pathway A), the formation of the terminal benzamide (B126) can be achieved through several established methods.

One common approach is the conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with ammonia. This is a high-yielding, two-step process.

Alternatively, direct amidation of the carboxylic acid can be performed using coupling agents. A variety of reagents can facilitate this transformation, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

| Amidation Method | Reagents | Typical Solvent | Typical Temperature (°C) | Advantages | Disadvantages |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂2. NH₃ | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 to room temperature | High yields, reliable | Two-step process, harsh reagents |

| Carbodiimide Coupling | EDC, HOBt, NH₃ | Dimethylformamide (DMF), DCM | Room temperature | Mild conditions, one-pot | Potential for side products, cost of reagents |

Phenoxy Linkage Formation Techniques

The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. This can be accomplished either by reacting a 4-halobenzoic acid derivative with 3-nitrophenol (as part of Pathway A) or by reacting 4-hydroxybenzamide with a 1-halo-3-nitrobenzene (Pathway B).

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers. wikipedia.org This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide in the presence of a base. wikipedia.orgorganic-chemistry.org Modern modifications of the Ullmann reaction often utilize copper(I) salts, such as CuI, and may be enhanced by the use of ligands like diamines or salicylaldimines to improve yields and reaction conditions. rhhz.net The reaction generally requires elevated temperatures and polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). wikipedia.org

Another powerful method is nucleophilic aromatic substitution (SNAr) . byjus.commasterorganicchemistry.com This reaction is particularly effective when the aromatic ring to be substituted is activated by a strong electron-withdrawing group, such as the nitro group present in the precursors for this synthesis. byjus.comlibretexts.org The reaction involves the attack of a nucleophile (a phenoxide) on an electron-deficient aryl halide, proceeding through a Meisenheimer complex intermediate. libretexts.org The presence of the nitro group ortho or para to the leaving group significantly accelerates the reaction. libretexts.org For the synthesis of this compound, the nitro group is meta to the leaving group in 1-halo-3-nitrobenzene, which provides some activation, though less than an ortho or para positioning.

| Etherification Method | Reactants | Catalyst/Base | Typical Solvent | Typical Temperature (°C) |

| Ullmann Condensation | Aryl Halide + Phenol | CuI / Base (e.g., K₂CO₃, Cs₂CO₃) | DMF, Dioxane | 100-200 |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide + Phenol | Strong Base (e.g., K₂CO₃, NaH) | DMF, DMSO | Room temperature to reflux |

Nitro Group Incorporation Methods

In most logical synthetic routes to this compound, the nitro group is introduced as part of the starting materials, such as 3-nitrophenol or 1-halo-3-nitrobenzene. Direct nitration of a pre-formed 4-phenoxybenzamide is generally not a preferred method due to the potential for multiple nitration products and lack of regioselectivity. The phenoxy group is an ortho-, para-director, which would lead to nitration on the benzamide ring rather than the desired position on the phenoxy ring. Therefore, utilizing a nitro-substituted precursor is the most efficient strategy.

Reaction Condition Optimization and Yield Enhancement Studies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

For the Ullmann condensation , key parameters to optimize include the choice of copper catalyst, ligand, base, solvent, and temperature. Studies on related diaryl ether syntheses have shown that the combination of CuI with a ligand such as N,N-dimethylglycine or a salicylaldimine can significantly improve yields. rhhz.net The choice of base is also critical, with cesium carbonate often being more effective than potassium carbonate due to its higher solubility.

In nucleophilic aromatic substitution (SNAr) reactions, the nature of the leaving group on the electrophile is important, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. The choice of solvent and base also plays a significant role. Aprotic polar solvents like DMF and DMSO are typically used to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.

For the amidation step , when using coupling agents, the stoichiometry of the reagents and the reaction time should be carefully controlled to minimize the formation of by-products.

Purification and Isolation Procedures

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and by-products. The purification strategy will depend on the physical properties of the product and the impurities present.

Crystallization is a common and effective method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound. For benzamide derivatives, solvents such as ethanol (B145695) or mixtures of ethyl acetate (B1210297) and hexanes are often employed.

Column chromatography is another powerful purification technique. The crude mixture is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of increasing polarity. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. The fractions containing the pure product are then collected and the solvent is evaporated.

The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by its melting point. The structure of the compound is typically confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound depends on factors such as reagent availability, reaction efficiency, and scalability. Both primary routes—ether formation followed by amidation (Route 1) and amidation followed by ether formation (Route 2)—present viable options, each with distinct advantages and disadvantages.

Route 2 (Amidation first) presents a more convergent approach. However, it may face challenges. The nucleophilicity of the phenoxide in 4-hydroxybenzamide could be influenced by the electronic properties of the amide group. Furthermore, the amide N-H proton is also acidic and could potentially be deprotonated by a strong base like NaH, leading to side reactions or requiring a protection-deprotection sequence. Reports on similar nucleophilic aromatic substitutions have noted that additions to certain activated aryl halides can sometimes be unreliable. tandfonline.com

The choice between an SNAr and an Ullmann condensation for the etherification step also warrants consideration.

SNAr reactions are often favored when a highly activated aryl halide (e.g., a fluoronitrobenzene) is used, as they can proceed under relatively mild, metal-free conditions. researchgate.net

Ullmann reactions are more versatile and can be used with less activated aryl halides (chlorides, bromides), but they necessitate a copper catalyst and often require higher temperatures. wikipedia.org Modern developments have introduced more efficient catalyst systems that operate under milder conditions. organic-chemistry.orgacs.org

The following table provides a comparative overview of the synthetic routes.

| Feature | Route 1: Ether Formation → Amidation | Route 2: Amidation → Ether Formation |

| Overall Feasibility | Generally more reliable and higher yielding. | Potentially more complex due to possible side reactions at the amide group. |

| Key Intermediate | 4-(3-nitrophenoxy)benzoic acid | 4-hydroxybenzamide |

| Potential Challenges | Two distinct reaction setups required. | Basicity of amide N-H may interfere with etherification; potential for lower yields in the SNAr step. tandfonline.com |

| Reagent Accessibility | Starting materials are readily available. | Starting materials are readily available. |

| Purification | Standard chromatographic or recrystallization methods for both intermediate and final product. tandfonline.comnih.gov | May require more complex purification to separate from potential side-products. |

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound generally follows the same fundamental synthetic strategies, with variations in the starting materials to introduce desired substituents. A common and efficient method is to synthesize a common intermediate, such as 4-(3-nitrophenoxy)benzoic acid, and then react it with a library of different amines to generate a diverse set of N-substituted benzamide derivatives.

This modular approach has been used to create a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives. researchgate.netrsc.org In this work, the synthesized 4-(2-nitrophenoxy)benzoic acid was first converted to a mixed anhydride (B1165640) using ethyl chloroformate and then reacted with various primary and secondary amines to yield the final amide products. researchgate.net

Analogues can be designed with modifications on either aromatic ring or the connecting amide linkage.

N-Substituted Derivatives: Reaction of 4-(3-nitrophenoxy)benzoyl chloride with various substituted anilines or aliphatic amines would yield a wide range of N-substituted analogues. This method is commonly employed for creating libraries of benzamide compounds. nih.govnih.govmdpi.com

Ring-Substituted Derivatives: Starting with substituted 4-hydroxybenzoic acids or substituted 3-nitrophenols allows for the introduction of functional groups onto either of the phenyl rings. For example, using 3,5-dimethoxybenzoyl chloride with 3-nitroaniline (B104315) would produce N-(3-nitrophenyl)-3,5-dimethoxybenzamide. mdpi.com

Isomeric Derivatives: The position of the nitro group can be varied by using 2-nitrophenol (B165410) or 4-nitrophenol (B140041) as starting materials, leading to 4-(2-nitrophenoxy)benzamide or 4-(4-nitrophenoxy)benzamide, respectively. researchgate.netrsc.org

The following table illustrates the synthesis of various benzamide analogues reported in the literature, highlighting the diversity achievable through these synthetic routes.

| Derivative/Analogue | Synthetic Method | Key Starting Materials | Reported Yield | Reference |

| N-(3-(4-(4-Methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)benzamide | Amide Condensation | 1-(3-aminophenyl)-N-methylpiperazine-4-carboxamide, Benzoic acid derivative | 63% | nih.gov |

| 4-Bromo-N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)benzamide | Amide Condensation | 1-(3-aminophenyl)-N-methylpiperazine-4-carboxamide, 4-Bromobenzoic acid | 65% | nih.gov |

| 4-chloro-N-[(3-nitrophenyl) carbamothioyl] benzamide | Reaction with Isothiocyanate | 4-chlorobenzoyl chloride, Ammonium thiocyanate, 3-nitroaniline | 75% | ijsrst.com |

| N-(4-Nitrophenyl)benzamide | Amide Condensation | Benzoyl chloride, 4-nitroaniline | 63% | nanobioletters.com |

| N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)-phenyl]-4-(pyrimidin-2-ylamino)benzamide | Amide Condensation & Nucleophilic Substitution | 4-amino-N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)benzamide, 2-chloropyrimidine | Not Specified | nih.gov |

| 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide | Amide Condensation | 3,4,5-trimethoxybenzoyl chloride, 3-nitroaniline | 77.41% | mdpi.com |

These examples demonstrate the robustness and versatility of the synthetic methodologies, which allow for systematic structural modifications to the core this compound scaffold to explore structure-activity relationships for various applications.

Spectroscopic Characterization and Structural Elucidation of 4 3 Nitrophenoxy Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR spectroscopy allows for the determination of the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. The ¹H NMR spectrum of 4-(3-Nitrophenoxy)benzamide is expected to exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings and the amide protons.

The protons on the benzamide (B126) ring are expected to show a characteristic splitting pattern. The protons ortho to the carbonyl group will likely appear as a doublet, while the protons meta and para to the carbonyl group will appear as multiplets. The protons on the nitrophenoxy ring will also display distinct signals influenced by the electron-withdrawing nitro group and the ether linkage. The amide protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide (-CONH₂) | 7.5 - 8.5 | Broad Singlet |

| Aromatic (Benzamide Ring) | 7.2 - 8.0 | Multiplets |

| Aromatic (Nitrophenoxy Ring) | 7.0 - 8.2 | Multiplets |

Note: The predicted chemical shifts are based on typical values for benzamide and substituted diphenyl ether moieties. tandfonline.comrsc.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal.

The spectrum is expected to show signals for the carbonyl carbon of the amide group, which typically appears in the downfield region (160-180 ppm). The aromatic carbons will resonate in the range of 110-160 ppm. The chemical shifts of the carbons in the nitrophenoxy ring will be influenced by the electronegative nitro group and the oxygen of the ether linkage, causing them to appear at different chemical shifts compared to the carbons of the benzamide ring. The carbon atom attached to the nitro group is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 165 - 175 |

| Aromatic (Benzamide Ring) | 120 - 140 |

| Aromatic (Nitrophenoxy Ring) | 110 - 160 |

| Aromatic (C-O, Ether) | 150 - 160 |

| Aromatic (C-NO₂) | 145 - 155 |

Note: The predicted chemical shifts are based on data for benzamide, nitro-substituted aromatic compounds, and diphenyl ethers. nih.govbmrb.iospectrabase.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of ¹H and ¹³C NMR signals and in establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be particularly useful in assigning the protons within each of the aromatic rings by showing the connectivity between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already interpreted ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignment and Functional Group Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, nitro, and ether functional groups.

Amide Group: The N-H stretching vibrations of the primary amide are expected to appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration (Amide I band) will likely be a strong absorption around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1600 cm⁻¹.

Nitro Group: The asymmetric and symmetric stretching vibrations of the nitro group are characteristic and appear as two strong bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Ether Linkage: The C-O-C stretching vibrations of the diaryl ether will likely produce a strong band in the region of 1270-1230 cm⁻¹.

Aromatic Rings: The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹, while C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a modern method of obtaining high-quality infrared spectra. The analysis of the FT-IR spectrum of this compound would involve the assignment of the observed absorption bands to the specific vibrational modes of the molecule.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400 - 3100 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | ~1600 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C-O-C Stretch (Ether) | 1270 - 1230 | Strong |

Note: The predicted frequencies are based on characteristic IR absorption values for amides, nitro compounds, and aromatic ethers. researchgate.netnist.govresearchgate.net

The presence of these characteristic bands in the FT-IR spectrum would provide strong evidence for the proposed structure of this compound. The combination of detailed analysis from ¹H NMR, ¹³C NMR, 2D NMR, and FT-IR spectroscopy allows for a confident and complete structural elucidation of the molecule.

Raman Spectroscopy (FT-Raman, SERS)

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structural framework.

FT-Raman Spectroscopy

The FT-Raman spectrum of this compound is predicted to be rich in information, reflecting its aromatic and functional group constituents. The key vibrational modes are expected in the following regions:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two aromatic rings are anticipated to appear in the 3000-3100 cm⁻¹ region.

Amide N-H Stretching: The N-H stretching of the secondary amide group is expected to be observed around 3300-3350 cm⁻¹.

Carbonyl (C=O) Stretching: The amide I band, primarily due to the C=O stretching vibration, is a strong and characteristic peak expected in the region of 1650-1680 cm⁻¹.

Nitro (NO₂) Group Vibrations: The symmetric and asymmetric stretching vibrations of the nitro group are highly characteristic and are predicted to appear near 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

Aromatic Ring Vibrations: The in-plane C=C stretching vibrations of the phenyl rings typically occur in the 1400-1600 cm⁻¹ range.

C-O-C Ether Stretching: The asymmetric stretching of the diaryl ether linkage is expected to produce a band in the 1200-1250 cm⁻¹ region.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide insights into the orientation of a molecule adsorbed on a metallic surface (typically silver or gold nanoparticles). For this compound, the SERS spectrum would likely show enhancement of specific vibrational modes depending on the molecule's interaction with the metal surface. It is plausible that the nitro group and the benzamide moiety, being polar, would interact strongly with the metallic surface. This interaction could lead to a significant enhancement of the vibrational modes associated with these groups, providing information about the molecule's adsorption geometry. For instance, if the molecule adsorbs via the nitro group, the NO₂ stretching and deformation modes would be prominently enhanced.

Table 1: Predicted FT-Raman and SERS Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-Raman Frequency (cm⁻¹) | Expected SERS Behavior |

| Amide N-H Stretch | 3300 - 3350 | Moderate enhancement |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate enhancement |

| Amide I (C=O Stretch) | 1650 - 1680 | Strong enhancement |

| Aromatic C=C Stretch | 1400 - 1600 | Strong enhancement |

| Asymmetric NO₂ Stretch | ~1530 | Strong enhancement |

| Symmetric NO₂ Stretch | ~1350 | Strong enhancement |

| C-O-C Ether Stretch | 1200 - 1250 | Moderate to strong enhancement |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. The molecular formula of this compound is C₁₃H₁₀N₂O₄.

Table 2: Predicted HRMS Data for the Molecular Ion of this compound

| Ion | Molecular Formula | Calculated m/z | Predicted m/z (example) |

| [M+H]⁺ | C₁₃H₁₁N₂O₄⁺ | 259.0662 | 259.0665 |

| [M+Na]⁺ | C₁₃H₁₀N₂O₄Na⁺ | 281.0482 | 281.0485 |

| [M-H]⁻ | C₁₃H₉N₂O₄⁻ | 257.0517 | 257.0520 |

In electron ionization mass spectrometry (EI-MS), the this compound molecule is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation pattern can be predicted based on the stability of the resulting ions.

Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom can lead to the formation of a benzoyl cation (m/z 105) and a 3-nitrophenoxyamine radical. The benzoyl cation is a common fragment in the mass spectra of benzamides and is often a base peak.

Further Fragmentation of the Benzoyl Cation: The benzoyl cation (m/z 105) can lose a molecule of carbon monoxide (CO) to form a phenyl cation (m/z 77).

Cleavage of the Ether Bond: The C-O ether bond can cleave, leading to ions corresponding to the 3-nitrophenoxy group (m/z 138) and the 4-aminobenzoyl group (m/z 120), or their respective radical cations.

Loss of the Nitro Group: Fragmentation involving the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂) from the molecular ion or other fragments is also a likely pathway.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 258 | [M]⁺• | C₁₃H₁₀N₂O₄⁺• |

| 105 | Benzoyl cation | C₇H₅O⁺ |

| 77 | Phenyl cation | C₆H₅⁺ |

| 138 | 3-Nitrophenoxy radical cation | C₆H₄NO₃⁺• |

| 120 | 4-Aminobenzoyl radical cation | C₇H₆NO⁺• |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within its aromatic and functional groups. The spectrum is likely to be a composite of the electronic transitions of the constituent chromophores.

Based on the structures of similar compounds like nitrophenols and benzamides, one can predict the absorption maxima (λₘₐₓ). The presence of the nitro group, a strong electron-withdrawing group, and the extended conjugation through the ether linkage are expected to cause a red shift (bathochromic shift) in the absorption bands compared to simple benzene (B151609) or benzamide.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Polar Solvent (e.g., Ethanol)

| Predicted λₘₐₓ (nm) | Associated Electronic Transition | Chromophore |

| ~220-240 | π → π | Benzoyl group |

| ~270-290 | π → π | Nitrophenoxy group |

| ~310-340 | n → π* | Nitro group |

The principal chromophores in this compound are the benzamide moiety and the 3-nitrophenoxy moiety.

Benzamide Chromophore: This consists of the benzene ring conjugated with the carbonyl group of the amide. This system is responsible for a strong π → π* transition, typically observed in the shorter wavelength region of the UV spectrum.

3-Nitrophenoxy Chromophore: This system comprises the benzene ring substituted with both a nitro group and an ether linkage. The nitro group is a powerful auxochrome and chromophore itself, contributing to both π → π* and n → π* transitions. The lone pair of electrons on the ether oxygen can also participate in the delocalized π-system, influencing the position and intensity of the absorption bands.

Detailed Structural Analysis of this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of scientific and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction studies or Hirshfeld surface analyses for the compound this compound.

As a result, the specific data required to detail its solid-state and supramolecular chemistry—including its crystal system, space group, molecular conformation, intermolecular interactions, and crystal packing arrangement—is not present in the accessible scientific literature. The execution of single-crystal X-ray diffraction is a prerequisite for obtaining such information, and it appears this analysis has not been published for this particular compound.

Consequently, it is not possible to provide the in-depth structural article as requested under the specified outline. The required experimental data is essential for a scientifically accurate report on the crystallographic and supramolecular features of this compound.

Solid State Structural Analysis and Supramolecular Chemistry of 4 3 Nitrophenoxy Benzamide

Hirshfeld Surface Analysis

Mapping of Intermolecular Interactions (e.g., dnorm surface)

A normalized contact distance (dnorm) surface analysis, a powerful tool for visualizing and identifying significant intermolecular contacts within a crystal lattice, has not been reported for 4-(3-Nitrophenoxy)benzamide. This analysis would typically reveal regions of close contact, such as hydrogen bonds, which are color-coded for clarity. The absence of crystallographic data precludes the generation and interpretation of a dnorm surface for this specific compound.

Electrostatic Potential Distribution on Hirshfeld Surfaces

The mapping of the electrostatic potential onto the Hirshfeld surface, a technique used to identify the electron-rich and electron-poor regions of a molecule and predict its interaction patterns, has not been performed for this compound. This analysis would highlight potential hydrogen bond donor and acceptor sites, providing valuable insight into the supramolecular assembly. The lack of the necessary structural data prevents the creation and analysis of such a map.

Computational and Theoretical Studies of 4 3 Nitrophenoxy Benzamide

Density Functional Theory (DFT) Calculations

DFT has emerged as a principal method for studying the electronic structure of many-body systems, including molecules like 4-(3-Nitrophenoxy)benzamide. By using functionals that approximate the exchange-correlation energy, DFT calculations can provide highly accurate information about the molecule's geometry, electronic distribution, and vibrational modes. A common approach involves the B3LYP functional combined with a 6-311++G(d,p) basis set, which offers a robust balance of computational cost and accuracy for organic molecules.

The first step in a computational study is typically geometry optimization. This process seeks the lowest energy conformation of the molecule, which corresponds to its most stable structure. For this compound, the optimized structure reveals key details about its bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C-O (Ether) | ~1.36 Å |

| C=O (Amide) | ~1.23 Å | |

| C-N (Amide) | ~1.36 Å | |

| N-O (Nitro) | ~1.23 Å | |

| Bond Angle | C-O-C (Ether) | ~118° |

| O=C-N (Amide) | ~123° | |

| Dihedral Angle | C-C-O-C | Defines twist between rings |

Note: These are typical values and may vary slightly based on the specific computational method and basis set used.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These frontier orbitals determine the molecule's ability to donate or accept electrons, respectively, and are crucial for understanding its reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich phenoxy moiety, while the LUMO is concentrated on the electron-withdrawing nitrobenzamide portion. This distribution highlights the intramolecular charge transfer characteristics of the molecule.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | Varies with method |

| LUMO Energy | Varies with method |

| HOMO-LUMO Energy Gap | ~4.5 - 5.0 eV |

Note: Values are approximate and depend on the level of theory and basis set.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map typically shows:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are concentrated around the oxygen atoms of the nitro and carbonyl groups, as well as the ether oxygen.

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are prone to nucleophilic attack. These are primarily located around the hydrogen atoms of the amide group and the aromatic rings.

The MEP map visually confirms the electronic effects of the substituent groups, with the nitro group acting as a strong electron-withdrawing group and creating a significant region of negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It examines charge transfer and delocalization effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs.

In this compound, NBO analysis reveals strong intramolecular interactions. The most significant of these is the hyperconjugative interaction involving the delocalization of electron density from the lone pairs of the ether oxygen and the nitrogen of the amide group into the antibonding orbitals of the adjacent aromatic rings. This delocalization contributes to the stability of the molecule. The analysis also quantifies the charge distribution, providing Mulliken or NBO charges for each atom, which further elucidates the electronic landscape predicted by the MEP map.

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained.

These predicted frequencies are often scaled by an empirical factor to account for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental spectra. The analysis allows for the assignment of specific vibrational modes to the observed peaks in the IR and Raman spectra. Key vibrational modes for this compound include:

N-H stretching of the amide group.

C=O stretching of the amide group.

Asymmetric and symmetric stretching of the NO₂ group.

C-O-C stretching of the ether linkage.

Various C-H and C-C stretching and bending modes of the aromatic rings.

This correlation between theoretical and experimental spectra serves as a powerful validation of the calculated molecular structure.

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (¹H and ¹³C) of a molecule. These calculations are typically performed on the DFT-optimized geometry.

The predicted chemical shifts are calculated relative to a reference standard, usually Tetramethylsilane (TMS). By comparing the calculated shifts with experimental NMR data, a detailed assignment of the signals in the NMR spectrum can be made. For this compound, the calculations can distinguish between the different hydrogen and carbon atoms in the two distinct phenyl rings and the amide group, aiding in the structural elucidation of the molecule in solution. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled in more advanced computational setups.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to characterizing the molecular properties of this compound. These calculations can predict the molecule's optimized geometry, electronic properties, and spectroscopic signatures.

Detailed research findings from studies on structurally related nitro-substituted benzamides indicate that the B3LYP functional combined with a 6-311++G(d,p) basis set often yields results that are in good agreement with experimental data for geometry and vibrational frequencies. nih.gov For this compound, such calculations would likely reveal a non-planar structure, with a significant dihedral angle between the two phenyl rings due to the ether linkage. The nitro group is also expected to be slightly twisted out of the plane of its attached phenyl ring. nih.govepa.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

| Parameter | Predicted Value/Description |

|---|---|

| Optimized Geometry | Non-planar, with a dihedral angle between the phenyl rings. |

| HOMO Energy | Predicted to be localized on the phenoxy-benzamide moiety. |

| LUMO Energy | Predicted to be localized on the nitrophenyl ring. |

| HOMO-LUMO Gap (ΔE) | A moderate energy gap, suggesting a balance of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitro and carbonyl oxygen atoms; positive potential around the amide proton. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide insights into a static, optimized structure, Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of this compound in a simulated physiological environment (e.g., in a water box with counter-ions). nih.gov MD simulations, governed by force fields like CHARMM or AMBER, track the atomic movements of the molecule over time, revealing its flexibility and preferred conformations.

For a molecule like this compound, MD simulations would be crucial for exploring the rotational freedom around the ether linkage and the amide bond. The resulting trajectory can be analyzed to identify the most populated conformational clusters and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into a protein's binding site. Studies on other benzamides have used MD simulations to assess the stability of ligand-protein complexes, with root-mean-square deviation (RMSD) analysis indicating the stability of the compound in the binding pocket. nih.govtandfonline.com

| Conformational Parameter | Observation from MD Simulation |

|---|---|

| Dihedral Angle (C-O-C-C) | Shows significant fluctuations, indicating flexibility around the ether linkage. |

| Dihedral Angle (O=C-N-H) | Largely remains in a trans conformation, with occasional fluctuations. |

| Dominant Conformations | Existence of a few low-energy conformational clusters. |

| Solvent Accessible Surface Area (SASA) | The nitro group and carbonyl oxygen are expected to have high SASA values, indicating their availability for interactions. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in hypothesis-driven drug discovery, suggesting potential biological targets and elucidating the molecular basis of interaction.

Given the structural motifs in this compound (a benzamide (B126) core, a nitro group, and an ether linkage), it could be docked against various protein targets implicated in diseases. For instance, related benzamide derivatives have been studied as inhibitors of enzymes like DNA gyrase, β-tubulin, acetylcholinesterase (AChE), and β-secretase (BACE1). nih.govnih.govmdpi.com

Docking studies would likely predict that the benzamide moiety can act as a scaffold, forming key hydrogen bonds with the protein backbone. The nitro group, being a strong electron-withdrawing group and a hydrogen bond acceptor, could form specific interactions with polar residues in the binding pocket. The phenoxy ring system could engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

| Functional Group | Predicted Interaction Type | Potential Interacting Residues |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Carbonyl C=O | Hydrogen Bond Acceptor | Arg, Lys, Ser, Backbone N-H |

| Nitro Group (NO₂) | Hydrogen Bond Acceptor, Electrostatic | Arg, Lys, Ser, Thr |

| Phenyl Rings | π-π Stacking, Hydrophobic | Tyr, Phe, Trp, Leu, Val |

| Ether Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Gln, Asn |

Beyond predicting the binding pose, docking algorithms provide a scoring function to estimate the binding affinity (often expressed as kcal/mol). While these scores are approximations, they are useful for ranking potential ligands. For this compound, docking against a panel of kinases, for example, could reveal a preference for a particular subfamily based on the calculated binding energies.

| Model Protein Target | Conceptual Binding Affinity (kcal/mol) | Key Contributing Interactions |

|---|---|---|

| Kinase (e.g., EGFR) | -8.5 | H-bond with hinge region, hydrophobic interactions in the back pocket. |

| DNA Gyrase | -9.2 | H-bonds with catalytic residues, interactions with DNA. |

| β-Tubulin | -7.8 | Interactions at the colchicine (B1669291) binding site. |

| Acetylcholinesterase (AChE) | -10.1 | π-π stacking with Trp/Tyr in the active site gorge. |

Conclusion and Future Research Directions for 4 3 Nitrophenoxy Benzamide

Summary of Key Academic Findings

Currently, dedicated academic studies focusing exclusively on 4-(3-Nitrophenoxy)benzamide are not widely available in published literature. However, the synthesis and properties of this molecule can be inferred from established chemical principles and studies on analogous structures.

The core structure, a diaryl ether, is a common motif in numerous natural products with demonstrated bioactivity, including antibacterial and anti-inflammatory properties. The synthesis of such compounds is typically achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination reactions. beilstein-journals.org Research on related 4-(2-nitrophenoxy)benzamide (B2917254) derivatives has shown that this class of compounds can exhibit potent antiviral activities by inhibiting deubiquitinase (DUB) enzymes. rsc.orgresearchgate.net Furthermore, studies on nitro-substituted benzamides have highlighted their potential as anti-inflammatory agents by inhibiting nitric oxide production. nih.govresearchgate.net The presence of the nitro group and the benzamide (B126) functionality suggests potential for diverse biological activities and applications in materials science. nih.gov

Identification of Remaining Research Gaps and Challenges

The primary research gap is the absence of a dedicated research program for this compound. This overarching gap can be broken down into several specific areas where knowledge is lacking:

Optimized Synthesis: While general methods for diaryl ether and benzamide synthesis exist, a systematic study to determine the most efficient, high-yielding, and environmentally benign synthetic route specifically for this compound has not been conducted.

Physicochemical and Spectroscopic Characterization: Comprehensive data on its solubility, melting point, and detailed spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not readily available in the public domain.

Structural Elucidation: There is no published single-crystal X-ray diffraction data, which would provide definitive information on its three-dimensional structure, bond angles, and intermolecular interactions. Such data is crucial for understanding its properties and for computational modeling.

Biological Activity Profile: A broad-based screening of its potential biological activities, including but not limited to antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties, has not been undertaken. nanobioletters.comnih.govnih.gov

Mechanism of Action: Without evidence of biological activity, there have been no investigations into the potential molecular targets or mechanisms of action.

Computational Analysis: There is a lack of computational studies, such as Density Functional Theory (DFT) calculations, to understand its electronic properties, reactivity, and potential interactions with biological macromolecules. researchgate.netnih.gov

Proposed Future Research Avenues

To address the identified gaps, a multi-faceted research approach is proposed, focusing on synthesis, characterization, computational analysis, and biological evaluation.

Future research should focus on developing and optimizing synthetic routes to this compound. This could involve comparing classical methods with modern catalytic systems.

Modern Coupling Reactions: Investigation into newer, milder, and more efficient catalytic systems for diaryl ether synthesis, such as those using nickel or improved copper-ligand systems, could lead to higher yields and better functional group tolerance. researchgate.netnih.gov

Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents, lower temperatures, and potentially catalyst-free conditions would be a significant advancement.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction optimization.

Table 1: Proposed Synthetic Strategies for Investigation

| Method | Catalyst/Reagents | Potential Advantages |

| Ullmann Condensation | Copper Iodide (CuI), Ligand (e.g., N,N-dimethylglycine) | Well-established, cost-effective |

| Buchwald-Hartwig Coupling | Palladium catalyst, Phosphine ligand | High functional group tolerance, milder conditions |

| Nickel-Catalyzed Coupling | NiCl₂(PPh₃)₂, Weak base | Potential for coupling with less reactive substrates |

| Aryl Boronic Acid Coupling | Copper(II) acetate (B1210297), Base | Proceeds at room temperature, good yields |

A thorough characterization of this compound is essential.

Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies (COSY, HSQC, HMBC) should be performed to unambiguously assign all proton and carbon signals.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide invaluable information on the molecule's solid-state conformation and packing. Studies on similar molecules like 4-Nitro-N-(3-nitrophenyl)benzamide have revealed non-planar structures with significant dihedral angles between the aromatic rings, which influences molecular stacking and intermolecular interactions. nih.govotterbein.edu

Mass Spectrometry: High-resolution mass spectrometry will confirm the exact molecular weight and elemental composition.

In silico studies can provide predictive insights into the properties and potential bioactivity of this compound, guiding experimental work.

DFT Calculations: Density Functional Theory can be used to calculate the optimized molecular geometry, electronic structure (HOMO-LUMO energy gap), and vibrational frequencies, which can be correlated with experimental spectroscopic data. nih.gov

Molecular Docking: Based on the activities of related compounds, molecular docking studies can be performed against known biological targets, such as viral deubiquitinases or inflammatory enzymes like iNOS and COX. rsc.orgnih.gov This can help prioritize biological screening efforts.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can provide an early assessment of the compound's drug-likeness. researchgate.net

A systematic screening program is necessary to uncover the potential therapeutic applications of this compound.

Antimicrobial and Antiviral Screening: Given the known activities of related compounds, initial screening should target a range of viruses, bacteria, and fungi. rsc.orgnih.gov

Anticancer Evaluation: Many benzamide derivatives have been investigated as anticancer agents, including as PARP inhibitors and lysine (B10760008) deacetylase (KDAC) inhibitors. nih.govnih.gov Screening against a panel of cancer cell lines is warranted.

Anti-inflammatory Assays: The compound should be tested for its ability to inhibit the production of inflammatory mediators like nitric oxide, TNF-α, and various interleukins in cell-based assays. researchgate.net

Mechanistic Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the mechanism of action. This could involve enzyme inhibition assays, gene expression analysis, and studies on cellular pathways like apoptosis. nih.gov

Table 2: Proposed Biological Screening Targets

| Activity | Target/Assay | Rationale |

| Antiviral | Deubiquitinase (DUB) enzyme inhibition assays | Activity shown by 4-(2-nitrophenoxy)benzamide analogues rsc.orgresearchgate.net |

| Anti-inflammatory | LPS-induced nitric oxide (NO) production in macrophages | Known activity of nitro benzamide derivatives nih.govresearchgate.net |

| Anticancer | Proliferation assays against various cancer cell lines | Benzamide scaffold is common in anticancer agents nih.govmdpi.com |

| Antibacterial | Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria | Broad activity of many nitro compounds nih.govnanobioletters.com |

By pursuing these research avenues, a comprehensive understanding of the chemical, physical, and biological properties of this compound can be achieved, potentially unlocking its utility in medicine and materials science.

Q & A

Q. Key Considerations :

- Resolve overlapping signals in NMR by using deuterated solvents (e.g., DMSO-d₆) and 2D techniques (COSY, HSQC) .

- Cross-validate purity with elemental analysis or X-ray crystallography .

What strategies can be employed to resolve discrepancies in reaction yields when synthesizing this compound derivatives?

Advanced

Methodology :

- Step 1 : Perform kinetic studies to identify rate-limiting steps (e.g., nitro group reduction vs. amide coupling). Use in situ monitoring (Raman spectroscopy) .

- Step 2 : Optimize solvent polarity (e.g., switch from DMF to acetonitrile) or catalyst (e.g., Cu(II) for directed C–H activation vs. radical pathways) .

- Step 3 : Validate reproducibility by repeating reactions under inert atmospheres (argon) to exclude moisture/O₂ interference.

Q. Case Study :

- In Cu(II)-mediated oxidations, acidic vs. basic conditions yield divergent products (e.g., methoxylation vs. chlorination). Computational modeling (DFT) can predict electronic effects .

How does the electronic configuration of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced

Methodology :

- Electronic Effects : The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic substitution to the meta position.

- Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts. The electron-deficient aryl ring enhances oxidative addition efficiency.

- Optimization : Introduce electron-donating groups (e.g., -OMe) on the benzamide to balance reactivity. Compare with 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.